N-(4-((2-(ethylamino)-6-methylpyrimidin-4-yl)amino)phenyl)-3-(trifluoromethyl)benzenesulfonamide
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Overview
Description
N-(4-((2-(ethylamino)-6-methylpyrimidin-4-yl)amino)phenyl)-3-(trifluoromethyl)benzenesulfonamide is a complex organic compound characterized by the presence of a trifluoromethyl group, a benzenesulfonamide moiety, and a pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-(4-((2-(ethylamino)-6-methylpyrimidin-4-yl)amino)phenyl)-3-(trifluoromethyl)benzenesulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the trifluoromethyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines .
Scientific Research Applications
N-(4-((2-(ethylamino)-6-methylpyrimidin-4-yl)amino)phenyl)-3-(trifluoromethyl)benzenesulfonamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain cancers.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(4-((2-(ethylamino)-6-methylpyrimidin-4-yl)amino)phenyl)-3-(trifluoromethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and reach its targets .
Comparison with Similar Compounds
Similar Compounds
- 2-amino-N-[4-(trifluoromethyl)phenyl]benzene-1-sulfonamide
- 4-amino-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide
- Benzenesulfonamide, N-fluoro-N-[4-(trifluoromethyl)phenyl]-
Uniqueness
N-(4-((2-(ethylamino)-6-methylpyrimidin-4-yl)amino)phenyl)-3-(trifluoromethyl)benzenesulfonamide is unique due to the presence of the ethylamino group on the pyrimidine ring, which can significantly influence its biological activity and chemical reactivity compared to other similar compounds .
Properties
Molecular Formula |
C20H20F3N5O2S |
---|---|
Molecular Weight |
451.5 g/mol |
IUPAC Name |
N-[4-[[2-(ethylamino)-6-methylpyrimidin-4-yl]amino]phenyl]-3-(trifluoromethyl)benzenesulfonamide |
InChI |
InChI=1S/C20H20F3N5O2S/c1-3-24-19-25-13(2)11-18(27-19)26-15-7-9-16(10-8-15)28-31(29,30)17-6-4-5-14(12-17)20(21,22)23/h4-12,28H,3H2,1-2H3,(H2,24,25,26,27) |
InChI Key |
WQPQQUDDYYWEGG-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=NC(=CC(=N1)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC(=C3)C(F)(F)F)C |
Origin of Product |
United States |
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